3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester
Description
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester is a β-keto ester featuring a dichlorophenyl substituent at the β-position. Its molecular formula is C10H8Cl2O3, with a molecular weight of 247.08 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly in the synthesis of piperidine derivatives (e.g., Sanofi-Synthelabo’s work on dioxopiperidine-propionic acid esters) . The dichlorophenyl group enhances electron-withdrawing effects, influencing reactivity in reduction and nucleophilic substitution reactions.
Properties
CAS No. |
677326-67-9 |
|---|---|
Molecular Formula |
C10H8Cl2O3 |
Molecular Weight |
247.07 g/mol |
IUPAC Name |
methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3 |
InChI Key |
HEHYOAAIZBKHJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Procedure
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Reactants :
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3,4-Dichloroacetophenone (1 eq)
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Dimethyl carbonate (2 eq)
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Sodium hydride (60% dispersion in mineral oil, 2.8 eq)
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Dry toluene (2 M concentration)
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Conditions :
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Reflux under nitrogen atmosphere for 4 hours.
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Dropwise addition of ketone solution over 1 hour.
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Acidification with glacial acetic acid to pH 4.
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Workup :
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Filtration of precipitated solids.
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Extraction with ethyl acetate (3×).
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Drying over sodium sulfate and solvent evaporation.
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Key Considerations
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Base Selection : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in achieving complete conversion.
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Solvent : Toluene minimizes side reactions compared to polar aprotic solvents.
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Scalability : The method is scalable to multi-gram quantities without chromatographic purification.
Bisulfite Adduct Purification for Enhanced Purity
Crude β-keto esters often contain residual reactants or byproducts. A patent by describes a bisulfite adduct-based purification applicable to 3-(3,4-dichlorophenyl)-3-oxo-propionic acid methyl ester.
Purification Steps
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Adduct Formation :
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React crude ester with ammonium bisulfite (NH₄HSO₃) in aqueous ethanol.
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Stir at 25°C for 12 hours.
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Decomposition :
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Treat adduct with dilute HCl (1 M) at 0°C.
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Extract liberated β-keto ester into dichloromethane.
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Outcome :
Alternative Synthesis via Nucleophilic Acyl Substitution
A modified route from employs antipyrin (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) as a nucleophile, though this method targets structurally related compounds. Adaptations for the dichlorophenyl variant include:
Reaction Scheme
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Formation of Butanoic Acid Intermediate :
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Condense 3,4-dichloroacetophenone with antipyrin in dry benzene.
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Reflux for 10 hours.
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Esterification :
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Treat intermediate with methanol and catalytic H₂SO₄.
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Stir at 60°C for 6 hours.
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Yield : ~65% (based on analogous reactions).
Comparative Analysis of Synthetic Methods
Reaction Optimization and Troubleshooting
Challenges in Claisen Condensation
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Moisture Sensitivity : NaH reacts violently with water; rigorous drying of toluene and equipment is essential.
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Byproduct Formation : Excess DMC may lead to dialkyl carbonate byproducts, mitigated by stoichiometric control.
Mitigation Strategies
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Inert Atmosphere : Use nitrogen or argon to prevent oxidation of intermediates.
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Temperature Control : Maintain reflux temperature (110°C for toluene) to avoid decarboxylation.
Analytical Characterization
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Spectroscopic Data :
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Mass Spectrometry :
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid.
Reduction: Formation of 3-(3,4-Dichlorophenyl)-3-hydroxy-propionic acid methyl ester.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester in cancer treatment. A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit the proliferation of colon cancer cells (HCT-116). The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, demonstrating selective toxicity towards cancerous cells while sparing normal cells .
2. Neuropharmacological Research
The compound's structural similarity to known neuropeptides has led researchers to explore its potential as an orexin receptor antagonist. Orexins play crucial roles in regulating sleep and appetite, making these compounds promising candidates for treating disorders such as narcolepsy and obesity . The ability to modulate orexin receptors may provide novel therapeutic avenues for various neurological conditions.
Agrochemical Applications
1. Herbicidal Activity
Research indicates that derivatives of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester exhibit herbicidal properties. These compounds can interfere with plant growth by disrupting metabolic pathways essential for development. The specific mechanisms include inhibition of key enzymes involved in the biosynthesis of amino acids and fatty acids, which are vital for plant health .
2. Pesticide Formulations
The compound has been explored as an active ingredient in pesticide formulations due to its effectiveness against a range of pests. Its application in agricultural settings aims to enhance crop yields by managing pest populations while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-(3-Chlorophenyl)-3-oxo-propionic Acid Methyl Esters
- Structure: Mono-chloro substitution at the 3-position of the phenyl ring.
- Reactivity: In asymmetric reductions using (S)-1-phenylethanol dehydrogenase, this substrate achieved 100% enantiomeric excess (%ee) for both (S) and (R) configurations, identical to the dichloro analog .
3-Phenyl-3-oxo-propionic Acid Methyl Ester
- Structure: No halogen substituents on the phenyl ring.
- Application: Serves as a simpler model compound for studying β-keto ester reactivity. Its reduction product, methyl 3-hydroxy-3-phenylpropanoate, is used in flavor and fragrance industries .
3-(2-Iodo-phenyl)-3-oxo-propionic Acid Methyl Ester
- Structure : Iodo substituent at the 2-position.
- Molecular Weight : 304.08 g/mol (C10H9IO3).
Halogenation Patterns and Electronic Effects
Ester Group Modifications
Ethyl vs. Methyl Esters
- 3-Oxo-3-(2,4,5-trifluoro-3,6-dimethyl-phenyl)-propionic Acid Ethyl Ester (C13H13F3O3, MW 274.24):
Hydroxyl-Substituted Analogs
- 3-(3,4-Dihydroxyphenyl)propionic Acid Methyl Ester (C10H12O4, MW 196.20):
- Polar hydroxyl groups improve water solubility, making it suitable for antioxidant research .
Biological Activity
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester, a compound with significant biological relevance, has been the subject of various studies focusing on its pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester can be depicted as follows:
- Molecular Formula : C10H9Cl2O3
- Molecular Weight : 248.09 g/mol
This compound features a dichlorophenyl group attached to a propionic acid moiety, which is esterified with methanol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of propionic acid have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antitumor Activity
Several studies have highlighted the potential antitumor effects of compounds related to 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For example, pyrazole derivatives have demonstrated significant inhibitory effects on BRAF(V600E), EGFR, and other cancer-related targets .
Case Studies and Research Findings
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Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various esters, including those structurally similar to 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/mL . -
Antitumor Effects :
A recent investigation into the cytotoxic effects of related compounds revealed that several derivatives exhibited enhanced cytotoxicity in MDA-MB-231 breast cancer cells when combined with doxorubicin, suggesting a synergistic effect that may lead to improved therapeutic outcomes .
Table 1: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for preparing 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester?
The compound is synthesized via esterification of 3-(3,4-dichlorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. Alternative methods may use sodium hydride for substrates with electron-withdrawing groups, though reaction optimization is required to balance yield and purity .
Q. Which analytical techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, particularly the ketone and ester functionalities. High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry validates molecular weight. For enantiomeric analysis post-reduction, chiral HPLC or polarimetry is essential .
Q. What safety protocols are critical when handling this compound?
The compound is a DOT Class 6.1 poison, requiring personal protective equipment (PPE), fume hood use, and emergency protocols for respiratory irritation or pulmonary edema. Storage at room temperature in sealed containers is advised, with spill kits and eyewash stations readily accessible .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence reactivity in asymmetric enzymatic reductions?
The 3,4-dichloro substituents enhance electrophilicity at the ketone, improving substrate binding to dehydrogenases like (S)-1-phenylethanol dehydrogenase. This increases enantioselectivity, yielding 100% ee in products (e.g., methyl 3-(3-chlorophenyl)-3-hydroxypropanoate). Computational docking studies can model steric and electronic interactions to predict enantioselectivity trends .
Q. What strategies resolve contradictions in reported catalytic efficiencies for enzymatic reductions?
Systematically vary enzyme concentration, substrate-to-catalyst ratios, and reaction pH/temperature. Validate results using orthogonal analytical methods (e.g., GC-MS vs. chiral HPLC) and replicate conditions from literature to identify discrepancies. Contradictions may arise from enzyme batch variability or unaccounted co-solvents .
Q. How can structural modifications enhance bioactivity or stability in derivatives?
Introducing trifluoromethyl or fluoro groups at specific positions (e.g., para to the ketone) can alter electronic properties, improving metabolic stability. For example, 3-(3,4-dichlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid methyl ester shows enhanced reactivity in cross-coupling reactions due to fluorine’s electronegativity .
Q. What role does this compound play in multi-step pharmaceutical syntheses?
It serves as a key intermediate for β-keto ester derivatives used in antifungal or anti-inflammatory agents. For instance, it can undergo Claisen condensations to form polycyclic frameworks or be reduced to chiral alcohols for protease inhibitors .
Methodological Considerations
Q. How to optimize reaction conditions for large-scale synthesis?
Transition from batch to continuous flow reactors improves heat/mass transfer, minimizing side reactions. Catalyst screening (e.g., heterogeneous vs. homogeneous acids) and in-line HPLC monitoring ensure consistent yields. Scale-up studies should prioritize solvent recovery and waste reduction .
Q. What computational tools predict the compound’s behavior in catalytic systems?
Density Functional Theory (DFT) models electronic effects of substituents on transition states, while Molecular Dynamics (MD) simulations assess enzyme-substrate interactions. Software like Gaussian or Schrödinger Suite can correlate steric parameters with experimental ee values .
Data Analysis & Contradictions
Q. Why might enantiomeric excess (ee) vary between studies despite identical substrates?
Differences in enzyme purity, reaction temperature, or cofactor regeneration systems (e.g., NADH vs. NADPH) can alter catalytic efficiency. Cross-validation with standardized protocols and enzyme activity assays is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
